molecular formula C25H30N2O5 B1672773 Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 313967-18-9

Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B1672773
CAS RN: 313967-18-9
M. Wt: 438.5 g/mol
InChI Key: SWWVFYHSSOWZMF-UHFFFAOYSA-N
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Description

“Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C25H30N2O5 . It is also known as FLI-06 .


Molecular Structure Analysis

The molecular structure of this compound is complex. The six-membered ring containing the nitrogen atom is nearly planar and the adjacent ketone ring adopts a flattened chair conformation. The quinoline ring system and nitrophenyl group are essentially perpendicular to each other .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 438.52 . It is a white to beige powder that is soluble in DMSO .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways: Various synthetic pathways have been developed for the synthesis of hexahydroquinoline derivatives, including methods for synthesizing 4-quinolones via N,O-Bis(trimethylsilyl)acetamide-mediated cyclization with cleavage of aromatic C–O bonds, highlighting the versatility of these approaches in creating a wide range of 1-alkyl/aryl 3-carboxylates and 3-nitriles with improved cost efficiency and synthetic possibilities [Ondřej Píša, S. Rádl, 2016].
  • Crystal Structures: The crystal structures of hexahydroquinoline derivatives have been reported, providing insights into their molecular configurations and potential for further chemical modifications [Scott A. Steiger, Chun Xing Li, C. Gates, N. R. Natale, 2020].

Applications in Catalysis and Biological Activity

  • Catalytic Activity: Research on the catalytic activity of related compounds, such as spirocyclic (alkyl)(amino)carbenes derived from cyclohexenyl groups, has demonstrated their efficiency as ligands for transition metal-based catalysts. This has been particularly noted in the gold(I) catalyzed hydroamination of internal alkynes, showcasing the potential of these compounds in synthetic chemistry and catalysis [Xiaoming Zeng, G. D. Frey, Rei Kinjo, B. Donnadieu, G. Bertrand, 2009].
  • Anticancer and Antioxidant Properties: Certain hexahydroquinoline derivatives bearing nitrophenyl groups have been synthesized and evaluated for their anticancer activity and antioxidant properties. Some of these compounds have shown moderate to strong activity against specific cancer cell lines, as well as high antioxidant activity, highlighting their potential in medicinal chemistry [E. M. Sayed, R. Hassanien, N. Farhan, H. Aly, K. Mahmoud, S. Mohamed, J. Mague, E. A. Bakhite, 2022].

Mechanism of Action

FLI-06 is an inhibitor of Notch signaling. It acts upstream of α-secretase and β-secretase cleavage, disrupting intracellular trafficking and processing of the Notch signaling pathway and inhibiting general secretion at a step before exit from the endoplasmic reticulum (ER) .

Future Directions

4-Arylpolyhydroquinoline derivatives, which this compound is a part of, are part of the pharmacophore of a number of compounds having medicinal properties including anticancer, antiviral, antibacterial, antioxidant, anti-HIV, antihyperglycemic, and anti-dyslipidemic activities . Therefore, future research may focus on the synthesis of new 4-arylpolyhydroquinoline derivatives .

properties

IUPAC Name

cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-15-21(24(29)32-18-7-5-4-6-8-18)22(16-9-11-17(12-10-16)27(30)31)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26H,4-8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWVFYHSSOWZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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